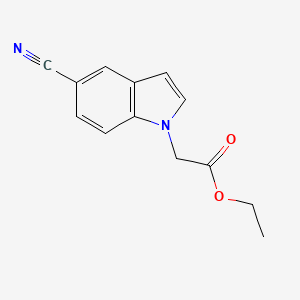

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate

Beschreibung

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is a 2,5-disubstituted indole derivative characterized by an ethyl acetate group at position 1 and a cyano (-CN) substituent at position 5 of the indole scaffold. Indoles are privileged heterocyclic structures in medicinal chemistry, with over 200 derivatives in clinical use or trials . The ethyl ester at position 1 may act as a prodrug moiety, enabling controlled release of active metabolites.

Eigenschaften

IUPAC Name |

ethyl 2-(5-cyanoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNXKNDZQFEDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction with Ethyl Bromoacetate

The most straightforward method involves N-alkylation of 5-cyanoindole using ethyl bromoacetate under basic conditions.

Procedure :

-

Reactants : 5-Cyanoindole (1 equiv), ethyl bromoacetate (1.2 equiv), anhydrous potassium carbonate (2 equiv).

-

Solvent : Dimethylformamide (DMF) or acetone.

-

Conditions : Reflux at 80–90°C for 6–12 hours under inert atmosphere.

-

Workup : Extraction with ethyl acetate, followed by washing with brine and drying over Na₂SO₄.

Mechanism :

The indole nitrogen attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide (SN2 mechanism). Base (K₂CO₃) neutralizes HBr, driving the reaction forward.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours (optimal) |

| Purity (HPLC) | ≥95% |

| Scale | Up to 1 kg demonstrated |

Multi-Step Synthesis from Tryptophan Derivatives

Aziridine Intermediate Route

A patent by Goto et al. outlines a multi-step synthesis starting from tryptophan:

-

Protection : Tryptophan is protected with pivaloyl chloride to block the C-2 position.

-

Aziridine Formation : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) forms an aziridine intermediate.

-

Cyclization : Friedel-Crafts acylation with chloroacetyl chloride/AlCl₃ yields 5-cyanoindole.

-

Esterification : Alkylation with ethyl bromoacetate completes the synthesis.

Advantages :

Coupling Reactions with Ethyl Cyanoacetate

Three-Component Reaction

A catalyst-free method adapts benzothiazole chemistry for indole systems:

Reactants :

-

5-Cyanoindole, ethyl bromocyanoacetate, benzothiazole.

Conditions : -

Reflux in acetone for 5 hours.

Yield : 85–92% for analogous structures.

Limitations :

-

Requires strict stoichiometric control.

-

Limited scalability due to side reactions.

Optimization Strategies

Solvent and Base Screening

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl acetate group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate serves as a versatile building block in organic synthesis. Its indole structure allows for the formation of diverse derivatives through various chemical reactions, including:

- Nucleophilic Substitution : The cyano group can be replaced by other nucleophiles, leading to the formation of new compounds with different functional groups.

- Cyclization Reactions : The compound can undergo cyclization to form more complex heterocycles, which are significant in medicinal chemistry.

The biological applications of this compound are primarily centered around its potential as a pharmaceutical agent. Some notable areas include:

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral activity against various viruses. For instance, research has shown that certain indole-based compounds can inhibit viral replication, suggesting that this compound could be a candidate for further development as an antiviral agent .

Antimicrobial Activity

The compound's derivatives have also demonstrated significant antimicrobial properties. The presence of the cyano group enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .

Enzyme Inhibition

Research indicates that compounds containing the indole moiety can act as enzyme inhibitors. This compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

- Cancer Research : Studies suggest that indole derivatives can induce apoptosis in cancer cells. This compound may contribute to the development of anticancer drugs through further modification and testing .

- Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .

Material Science

Beyond biological applications, this compound is being investigated for its role in material science:

- Polymer Chemistry : The compound can be utilized as a monomer for synthesizing polymers with specific electronic properties due to the presence of the cyano group .

- Catalysis : Its ability to coordinate with metal ions makes it valuable in catalysis, particularly in organic reactions where metal catalysts are employed .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 2-(5-cyano-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The cyano group and ethyl acetate moiety contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways, leading to therapeutic effects in medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Indole Derivatives

Key Observations :

- Positional Effects : Substitution at position 1 (as in the target compound) is less common than position 3 in indole derivatives. The ethyl acetate group at position 1 may influence steric accessibility for enzymatic hydrolysis compared to position 3.

- Formyl (-CHO): More reactive than cyano, enabling conjugation reactions but prone to oxidation .

Antiviral Activity :

- Ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate derivatives (e.g., pyrazole and pyrimidine analogs) demonstrated IC₅₀ values of 5–6 µg/mL against Marek’s disease virus (MDV) . The target compound’s cyano group may enhance binding to viral proteases due to its strong electron-withdrawing effects, though direct antiviral data for the cyano analog is lacking.

Anticancer Potential:

- 2-Aroyl indole-3-acetic acid derivatives (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) are studied as prodrugs for antitumor agents . The cyano group’s stability could reduce off-target toxicity compared to nitro groups, which may generate reactive intermediates.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Notes:

- Polar Surface Area (PSA) is higher for nitro derivatives due to the nitro group’s polarity, impacting membrane permeability .

Biologische Aktivität

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article examines the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetate with 5-cyanoindole derivatives. The process has been optimized to yield high purity and yield, making it suitable for further biological evaluations. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound exhibited notable antiproliferative effects with IC50 values indicating significant cytotoxicity.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways involved in cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of HDAC : Some studies suggest that compounds similar to this compound can act as inhibitors of histone deacetylases (HDAC), which play a crucial role in the regulation of gene expression associated with cancer progression .

- Targeting VEGFR : The compound may also exhibit activity against the Vascular Endothelial Growth Factor Receptor (VEGFR), which is pivotal in tumor angiogenesis .

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to target enzymes, disrupting their function and leading to reduced cell viability in cancerous cells .

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

- A study published in Innovare Academic Sciences demonstrated that derivatives of this compound significantly inhibited the proliferation of multiple cancer cell lines, suggesting its utility as a lead compound for further drug development .

- Another study focused on the antimicrobial properties, confirming its effectiveness against resistant strains, thus supporting its potential use in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(5-cyano-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indole derivatives often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like Ethyl N-(3-cyano-1H-indol-2-yl)formimidate are synthesized via condensation reactions using formimidate esters under reflux conditions in polar aprotic solvents (e.g., DMF) . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC, with a focus on the disappearance of the nitrile precursor (5-cyanoindole).

- Purify via column chromatography using ethyl acetate/hexane gradients to isolate the ester product .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as ester groups are prone to hydrolysis .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. If inhaled, move to fresh air immediately . For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washes to prevent contamination .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the indole ring substitution pattern and ester linkage. The cyano group at position 5 will deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for : 235.0872) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and analyze using a diffractometer. Apply empirical absorption corrections (e.g., spherical harmonics) to refine anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 5-cyano substituent in cross-coupling reactions?

- Methodological Answer :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the cyano group. The strong electron-withdrawing nature of CN may direct electrophilic attacks to the indole’s C3 position.

- Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts. Compare activation energies for reactions at C5 (CN-substituted) vs. C7 positions .

Q. What strategies resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer :

- If XRD data shows disorder (e.g., in the ethyl acetate side chain), apply restraints or constraints during refinement. Use programs like SHELXL to model split positions .

- Validate against spectroscopic IR stretching frequencies for C≡N (~2220 cm) should align with crystallographic bond lengths (C≡N: ~1.15 Å) .

Q. How can researchers assess the compound’s potential toxicity in biological assays without existing data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.